Isosorbide 5-β-D-Glucuronide
Description
Properties
CAS No. |
29542-01-6 |
|---|---|
Molecular Formula |
C12H18O10 |
Molecular Weight |
322.266 |
IUPAC Name |
3,4,5-trihydroxy-6-[(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18) |
InChI Key |
TUXHDJLUUMEHAE-UHFFFAOYSA-N |
SMILES |
C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Synonyms |
D-1,4:3,6-Dianhydro-2-O-β-D-glucopyranuronosyl-glucitol; Furo[3,2-b]furan, D-glucitol derivative; Isosorbide 2-Glucuronide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glucuronide Conjugates
Glucuronidation is a critical detoxification and solubilization pathway for xenobiotics and endogenous compounds. Below, Isosorbide 5-mononitrate 2-β-D-glucuronide is compared with structurally and functionally related glucuronides.
Structural Analogues: Isosorbide Derivatives
- Isosorbide 2-Mononitrate 5-β-D-Glucuronide (CAS: 89576-61-4) This positional isomer swaps the nitrate and glucuronide groups, with the glucuronide at the 5-position and nitrate at the 2-position. While molecular weight remains identical (367.26 g/mol), differences in pharmacokinetics and metabolic stability are anticipated due to altered steric and electronic effects .
Ethyl-β-D-Glucuronide (CAS: 17685-04-0)
- Molecular Formula : C₈H₁₄O₇; Molecular Weight : 222.2 g/mol .
- Function: A biomarker for ethanol consumption, formed via UGT-mediated conjugation. Unlike isosorbide glucuronide, it lacks therapeutic activity but is critical in forensic toxicology.
- Solubility : Soluble in organic solvents (e.g., DMSO) and aqueous buffers (1 mg/mL in PBS, pH 7.2) .
Silodosin β-D-Glucuronide
- Pharmacokinetics : In human plasma, silodosin β-D-glucuronide exhibits a mean plasma concentration profile distinct from its parent drug, with prolonged elimination half-life due to glucuronidation .
- Analytical Methods : Quantified via LC-MS/MS, highlighting its stability and detectability in biological matrices .
Flavonoid Glucuronides (e.g., Quercetin-3-O-β-D-Glucuronide)
- Bioavailability : Quercetin-3-O-β-D-glucuronide demonstrates 3.5-fold higher bioavailability in rats compared to free quercetin, attributed to enhanced water solubility and reduced first-pass metabolism .
- Biological Activities: Antioxidant Effects: Increased hydroxyl substituents on flavonoid backbones correlate with stronger antioxidant activity (e.g., apigenin-7-O-β-D-glucuronide in Scutellaria barbata) .
Caffeic Acid Glucuronides
- Synthesis : Alkaline hydrolysis yields caffeic acid 3'-O-β-D-glucuronide (55%) and 4'-O-β-D-glucuronide (81%), with (E)- and (Z)-isomer separation challenges .
- Dose-Response : Caffeic acid 4-O-β-D-glucuronide shows a linear plasma dose-response (r² > 0.98) in humans, unlike isosorbide glucuronide, which lacks such data .
Salicylic Acid β-D-Glucuronide
- Metabolic Role : A major metabolite of aspirin, facilitating renal excretion. Unlike isosorbide glucuronide, it is pharmacologically inactive .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison of Selected Glucuronides
Table 2: Solubility and Stability Profiles
Key Research Findings
- Pharmacokinetic Behavior : Glucuronides like silodosin β-D-glucuronide exhibit prolonged half-lives compared to parent drugs due to reduced renal clearance and enterohepatic recirculation .
- Therapeutic Potential: Flavonoid glucuronides (e.g., apigenin-7-O-β-D-glucuronide) demonstrate cardioprotective effects via antioxidant mechanisms, though isosorbide glucuronide’s clinical relevance remains underexplored .
- Analytical Challenges : Positional isomers (e.g., caffeic acid 3' vs. 4'-glucuronides) require advanced chromatographic separation techniques, underscoring the complexity of glucuronide analysis .
Preparation Methods
Selective Reduction of Isosorbide-2,5-Dinitrate
The reduction of isosorbide-2,5-dinitrate (ISDN) to IS-5-MN is a well-established method. US4713466A details a zinc-mediated reduction process:
Acid-Catalyzed Dehydration and Nitration
CN1618798A outlines a method starting from sorbitol, involving dehydration and nitration:
-
Dehydration : Sorbitol is treated with p-methylphenyl sulfonic acid to form isosorbide.
-
Protection : Acetic anhydride and N,N-dimethylaminopyridine (DMAP) protect hydroxyl groups.
-
Nitration : A nitric acid/acetic anhydride system selectively nitrates the 5-position.
-
Deprotection : Potassium carbonate in methanol removes acetyl groups.
Transition Metal-Catalyzed Reduction
EP1248788A1 employs sodium tetrahydroborate (NaBH₄) and transition metal phthalocyanine catalysts:
Comparative Analysis of IS-5-MN Synthesis Methods
Key Observations :
-
Zinc reduction offers high yields but requires careful temperature control.
-
Acid-catalyzed methods are cost-effective but produce more isomers.
-
Transition metal-catalyzed reactions balance efficiency and scalability.
Challenges in Glucuronide Synthesis
-
Regioselectivity : Ensuring glucuronic acid attaches exclusively to the 5-hydroxyl group of IS-5-MN.
-
Enzyme Stability : UGT enzymes may denature under non-physiological conditions.
-
Purification : Separating glucuronide from unreacted IS-5-MN demands high-resolution chromatography.
Q & A
Q. How should researchers validate analytical methods for this compound to meet regulatory standards?
- Answer : Follow ICH Q2(R1) guidelines for specificity, accuracy, precision, and robustness. Cross-validate LC-MS/MS methods with certified reference materials (CRMs) from sources like NIST. Include matrix-matched calibration curves and stability-indicating assays to ensure reproducibility .
Contradictions and Knowledge Gaps
Q. Why do some studies report conflicting data on the enterohepatic recirculation of this compound?
- Answer : Discrepancies arise from differences in bile duct cannulation methods (in vivo vs. in situ) or sampling intervals. Dual-labeling studies (e.g., <sup>14</sup>C-glucuronide + <sup>3</sup>H-isosorbide) can track recirculation pathways. A review of ethyl glucuronide studies suggests microbial β-glucuronidase in the gut significantly influences recirculation .
Q. What mechanisms explain the variable plasma protein binding of this compound across patient populations?
- Answer : Albumin binding assays (e.g., equilibrium dialysis) under physiological pH (7.4) and temperature (37°C) are critical. Disease states (e.g., hypoalbuminemia in cirrhosis) reduce binding capacity. A study on salicylate glucuronides demonstrated how uremic toxins displace protein binding in renal failure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
